molecular formula C21H24ClN3O3 B244051 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B244051
M. Wt: 401.9 g/mol
InChI Key: WLSYRZMJYLKJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. It has been shown to have potential therapeutic uses in the treatment of cancer, as well as in research applications.

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide works by inhibiting the activity of the Aurora A kinase, which is a key regulator of cell division. By blocking the activity of this kinase, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide prevents cancer cells from dividing and proliferating. This mechanism of action makes N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide a promising target for cancer therapy.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide for lab experiments is its specificity for the Aurora A kinase. This allows researchers to study the effects of inhibiting this kinase in a controlled manner. However, one limitation of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide. One area of interest is the development of combination therapies that include N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide and other chemotherapeutic agents. Another area of interest is the study of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide in combination with radiation therapy. Additionally, there is ongoing research into the use of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide as a tool for studying the role of the Aurora A kinase in cancer biology.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide involves a multi-step process, starting with the preparation of 4-(4-acetylpiperazin-1-yl)-3-chlorobenzene. This intermediate is then reacted with 2-(4-methylphenoxy)acetic acid to form the final product. The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells, both in vitro and in vivo, by targeting the Aurora A kinase. N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H24ClN3O3/c1-15-3-6-18(7-4-15)28-14-21(27)23-17-5-8-20(19(22)13-17)25-11-9-24(10-12-25)16(2)26/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)

InChI Key

WLSYRZMJYLKJRL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl

Origin of Product

United States

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